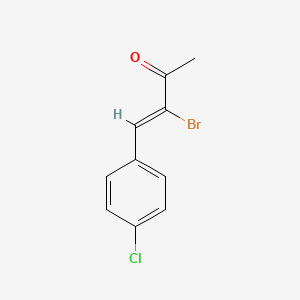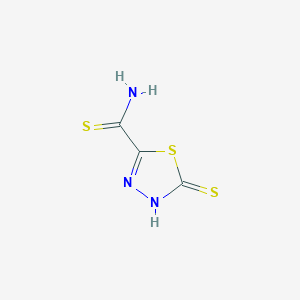
(Z)-3-bromo-4-(4-chlorophenyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(Z)-3-bromo-4-(4-chlorophenyl)but-3-en-2-one" is a brominated and chlorinated organic molecule that is likely to possess interesting chemical properties due to the presence of halogen atoms and the conjugated enone system. While the provided data does not directly describe this compound, it does provide insight into closely related compounds that share structural similarities, such as the presence of a halogenated phenyl group and an enone moiety.
Synthesis Analysis
The synthesis of related compounds involves condensation reactions. For instance, the compound "(Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-one" was synthesized through the condensation of benzoylacetone and 4-chloroaniline, catalyzed by formic acid . This suggests that "this compound" could potentially be synthesized through a similar condensation reaction, possibly using a brominated starting material in place of or in addition to the chlorinated aniline.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of "(Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-one" was elucidated using single crystal X-ray diffraction, revealing that it crystallizes in the monoclinic system and exists in the enamino-ketone form rather than the enol-imine form . This information is valuable for understanding the potential molecular structure of "this compound," which may also crystallize in a similar system and exhibit similar keto-enamine tautomerism.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical properties of related compounds have been studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For instance, "(Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-one" shows two distinct endothermic peaks at 134.05 and 302.71 °C, which correspond to its melting and boiling points, respectively . These techniques could be applied to "this compound" to determine its thermal stability and phase transition temperatures. The chemical properties, such as reactivity and stability, can be inferred from spectroscopic data like NMR, IR, and mass spectrometry, which were used to characterize the related compound .
Applications De Recherche Scientifique
Enantiodivergence in Microbial Reduction
The compound has been synthesized and subjected to bioreduction by microorganisms such as Saccharomyces cerevisiae and Geotrichum candidum. This process explored the enantiodivergence in the reduction of α-methyl and α-halomethyl enones, including our compound of interest. The research demonstrates the potential for microbial processes in producing enantiomerically pure substances, which are crucial in drug synthesis and organic chemistry (Paula et al., 2013).
Crystal Structure and Synthesis
Another aspect of research on this compound involves its crystal structure and synthesis. Studies have synthesized and analyzed the crystal structures of related compounds, providing insight into the molecular arrangement and potential applications in material science and molecular engineering (Lastovickova et al., 2018).
Nonlinear Optical Properties
The compound and its derivatives have been studied for their nonlinear optical (NLO) properties, which are essential for applications in photonics and optoelectronics. Research into chalcone derivatives demonstrates their potential in semiconductor devices due to comprehensible intra- and inter-molecular charge transport. These properties suggest the compound's relevance in developing materials for electronic and photonic devices (Shkir et al., 2019).
Regio- and Chemoselective Bromination
The regio- and chemoselective bromination of related cyclopentenones and enones has been explored, highlighting methods for introducing bromine into specific positions of the molecule. Such selective bromination is crucial for synthesizing complex organic molecules with precise functional group placement, demonstrating the compound's role in synthetic organic chemistry (Shirinian et al., 2012).
Enantiomerically Pure Synthesis
Research has also focused on synthesizing enantiomerically pure derivatives starting from related compounds. This synthesis involves multiple steps and highlights the importance of stereochemistry in producing compounds for pharmaceutical applications. The absolute configurations of these products are determined by single-crystal X-ray diffractions, underscoring the precision required in the synthesis of enantiomerically pure substances (Zhang et al., 2014).
Propriétés
IUPAC Name |
(Z)-3-bromo-4-(4-chlorophenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO/c1-7(13)10(11)6-8-2-4-9(12)5-3-8/h2-6H,1H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCSMCVPQYZGKV-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/C1=CC=C(C=C1)Cl)/Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2520981.png)
![4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide](/img/structure/B2520982.png)
![tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2520984.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2520986.png)
![2,6-dichloro-5-fluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2520987.png)
![2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2520989.png)
![1-(6-chloropyridazin-3-yl)-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2520990.png)
![2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid](/img/structure/B2520993.png)
![N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2520996.png)

![4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol](/img/structure/B2520998.png)
![4-(4-Benzylpiperidin-1-yl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2521000.png)